molecular formula C22H27N3O7S B6493372 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 872880-84-7

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No. B6493372
CAS RN: 872880-84-7
M. Wt: 477.5 g/mol
InChI Key: MNXRWSUVNJUFRU-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C22H27N3O7S and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is 477.15697138 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development

This compound is often explored in pharmaceutical research for its potential therapeutic properties. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy in treating diseases such as cancer, diabetes, and neurological disorders. The compound’s ability to modulate specific biochemical pathways is crucial in designing new medications .

Biochemical Research

In biochemical studies, this compound is used to understand enzyme interactions and protein functions. Its structure allows it to act as an inhibitor or activator of specific enzymes, providing insights into enzyme kinetics and mechanisms. This application is vital for developing enzyme-based assays and understanding metabolic pathways .

Chemical Biology

Chemical biologists utilize this compound to study cellular processes at the molecular level. By tagging the compound with fluorescent markers, researchers can track its distribution and interaction within cells. This helps in elucidating cellular mechanisms and identifying potential therapeutic targets. Its role in chemical biology is pivotal for advancing our understanding of cell biology and disease mechanisms .

Medicinal Chemistry

Medicinal chemists explore this compound for its potential to serve as a lead compound in drug discovery. Its structural features are modified to enhance its pharmacokinetic and pharmacodynamic properties. This process involves optimizing its solubility, stability, and bioavailability to create more effective and safer drugs. The compound’s versatility makes it a valuable tool in medicinal chemistry .

Toxicology Studies

The compound is also used in toxicology to assess its safety profile and potential adverse effects. Researchers conduct in vitro and in vivo studies to determine its toxicity levels, metabolic pathways, and potential for causing harm. These studies are essential for ensuring the compound’s safety before it can be considered for clinical use .

Material Science

In material science, this compound is investigated for its potential applications in creating new materials with unique properties. Its chemical structure can be incorporated into polymers or other materials to enhance their mechanical, thermal, or chemical properties. This application is particularly relevant in developing advanced materials for industrial and technological applications .

properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-30-17-8-10-18(11-9-17)33(28,29)25-12-5-13-32-20(25)15-24-22(27)21(26)23-14-16-6-3-4-7-19(16)31-2/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXRWSUVNJUFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

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